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molecular formula C8H16ClNO2S B8393402 1-(2-Chloroethyl)-4-(methylsulfonyl)piperidine

1-(2-Chloroethyl)-4-(methylsulfonyl)piperidine

Cat. No. B8393402
M. Wt: 225.74 g/mol
InChI Key: QNSSRBYXQNOQDJ-UHFFFAOYSA-N
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Patent
US08846647B2

Procedure details

A mixture of 2-(4-(methylsulfonyl)piperidin-1-yl)ethanol (620 mg, 2.99 mmol) and thionyl chloride (1.092 mL, 14.95 mmol) in dichloroethane (5 mL) was heated up at 74° C. for 4 hours. The reaction mixture was concentrated under reduced pressure to provide the crude, to the crude was added THF (10 mL), the grey precipitate was observed and collected. The solid was dried under vacuum for 20 hour to provide the desired product as grey solid (400 mg, 59%). LCMS: m/e 226.1 (M+H)+, 1.00 min (method 6).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
1.092 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH2:12]O)[CH2:7][CH2:6]1)(=[O:4])=[O:3].S(Cl)([Cl:16])=O.C1COCC1>ClC(Cl)C>[Cl:16][CH2:12][CH2:11][N:8]1[CH2:9][CH2:10][CH:5]([S:2]([CH3:1])(=[O:4])=[O:3])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
CS(=O)(=O)C1CCN(CC1)CCO
Name
Quantity
1.092 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
74 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the crude
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum for 20 hour
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CCC(CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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